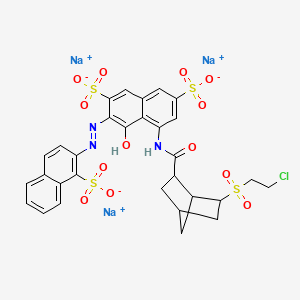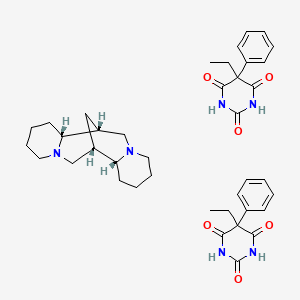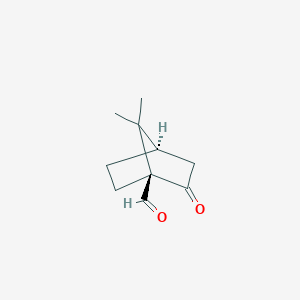
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines due to their structural diversity and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been shown to increase reaction rates and improve yields for pyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or ethoxy groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to anticancer effects.
Modulation of Receptors: It may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
- Pyridazine (1,2-diazine)
- Pyrazine (1,4-diazine)
- Other Pyrimidine Derivatives
Comparison: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other pyrimidine derivatives, it may exhibit enhanced pharmacological effects and improved drug-likeness .
Eigenschaften
CAS-Nummer |
102207-73-8 |
|---|---|
Molekularformel |
C14H26N4O |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
4-[2-(dibutylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-3-5-9-18(10-6-4-2)11-12-19-13-7-8-16-14(15)17-13/h7-8H,3-6,9-12H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
QOKOFSWPBFMPCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCOC1=NC(=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


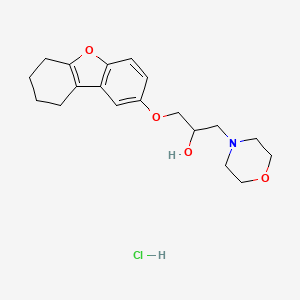
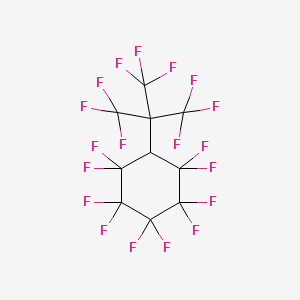
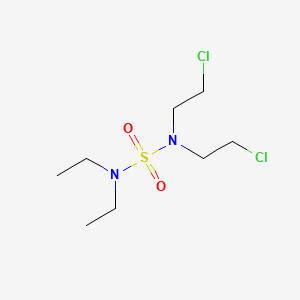
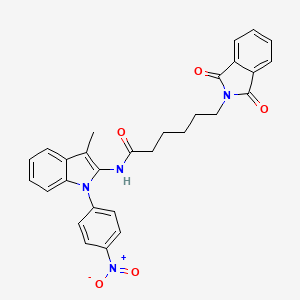
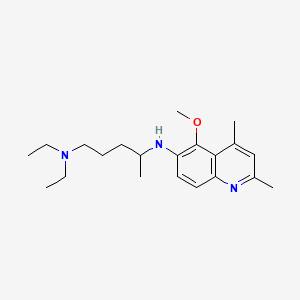
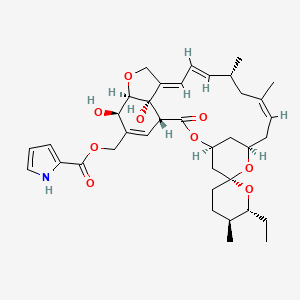

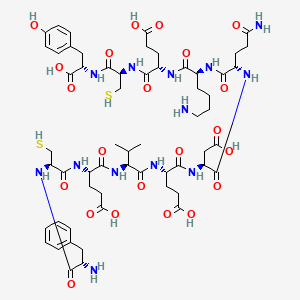
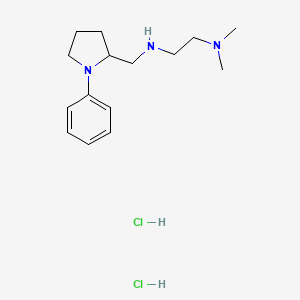
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
